molecular formula C15H17N3O3 B4335117 {[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE

{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE

Cat. No.: B4335117
M. Wt: 287.31 g/mol
InChI Key: TZKBEHYPVJAYNA-UHFFFAOYSA-N
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Description

{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a dimethoxyphenyl group, and a cyanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with pyrrolidine, followed by the introduction of a cyanamide group through nucleophilic substitution. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimizing reaction conditions to minimize by-products and waste is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE shares similarities with other pyrrolidine derivatives and cyanamide-containing compounds.
  • Examples include {1-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]pyrrolidin-2-ylidene}urea and {1-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]pyrrolidin-2-ylidene}thiourea.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]pyrrolidin-2-ylidene]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-11-5-6-12(14(8-11)21-2)13(19)9-18-7-3-4-15(18)17-10-16/h5-6,8H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKBEHYPVJAYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CN2CCCC2=NC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE
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{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE
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{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE
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{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE
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{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE
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{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE

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